3-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride
Description
Properties
IUPAC Name |
3-[(3,5-dimethoxyphenyl)methoxy]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3.ClH/c1-16-13-6-11(7-14(8-13)17-2)10-18-12-4-3-5-15-9-12;/h6-8,12,15H,3-5,9-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIJRMFXXDTDBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COC2CCCNC2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C15H23ClN2O3
- Molecular Weight : 302.81 g/mol
- CAS Number : 1220034-38-7
The compound features a piperidine ring substituted with a 3,5-dimethoxybenzyl group, which is crucial for its biological activity.
Research indicates that this compound may interact with various biological targets, particularly in the modulation of neurotransmitter systems. The compound is believed to act as a selective antagonist or modulator at certain receptors, contributing to its pharmacological effects.
Key Mechanisms:
- Dopamine Receptor Modulation : The compound shows potential in influencing dopamine receptor pathways, which are pivotal in treating psychiatric disorders.
- Serotonin Receptor Activity : It may also exhibit agonistic properties at serotonin receptors, impacting mood and anxiety levels.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Below is a summary of its observed effects:
Case Studies and Research Findings
- Antidepressant Effects :
-
Anti-Cancer Activity :
- In vitro studies indicated that the compound exhibited cytotoxicity against various cancer cell lines, particularly colon cancer and oral squamous cell carcinoma. Mechanistically, it was found to increase reactive oxygen species (ROS) levels and induce apoptosis through mitochondrial pathway activation .
- Neuroprotective Properties :
Scientific Research Applications
Pharmaceutical Development
3-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride has been identified as a lead compound in pharmaceutical development due to its ability to interact with various biological targets. Its structural similarity to other piperidine derivatives suggests potential for therapeutic applications in treating various conditions.
Janus Kinase Inhibition
Research indicates that compounds similar to this compound can inhibit Janus kinase (JAK) activity. JAK inhibitors are crucial in treating autoimmune diseases and inflammatory conditions. For instance, the compound CP-690550, a known JAK inhibitor, has shown efficacy in disorders such as rheumatoid arthritis and psoriasis .
Neuropharmacology
The compound's piperidine structure allows it to potentially interact with neurotransmitter systems, making it suitable for investigating neuropharmacological effects. Preliminary studies suggest it may have applications in treating neurological disorders by modulating neurotransmitter activity.
Antitumor Activity
Case studies have shown that derivatives of piperidine compounds exhibit antitumor properties. For example, research by Grivsky et al. noted that certain piperidine derivatives could inhibit tumor growth in specific cancer models . This suggests that this compound may also possess similar properties.
Anti-inflammatory Effects
The compound has been evaluated for anti-inflammatory effects in vitro, indicating potential use in conditions characterized by chronic inflammation. The presence of methoxy groups enhances lipophilicity, which may influence its bioavailability and efficacy as an anti-inflammatory agent.
Synthesis and Mechanism of Action
The synthesis of this compound involves several steps requiring precise control over reaction conditions to ensure high yields and purity. Understanding its mechanism of action is crucial for elucidating its therapeutic benefits and optimizing its pharmacological profile.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The table below summarizes key structural analogs and their properties:
Key Observations:
- Substituent Effects: Methoxy vs. In contrast, fluorine (electron-withdrawing) in 3,5-difluoro analogs (e.g., ) may alter dipole interactions and metabolic stability. Positional Isomerism: The 3,4-dimethoxybenzyl analog (CAS 625454-24-2, ) differs from the target compound in substituent positioning, which could influence bioavailability or target affinity.
- Molecular Weight and Solubility: The hydrochloride salt form improves aqueous solubility across analogs.
Pharmacological and Toxicological Considerations
- Paroxetine Hydrochloride : A structurally complex analog with benzodioxolyl and fluorophenyl groups. Its stereospecificity (3S-trans configuration) is essential for serotonin reuptake inhibition . This highlights the importance of stereochemistry in piperidine derivatives, though data on the target compound’s chirality is unavailable.
- Similar gaps may exist for the target compound, necessitating further studies.
Physicochemical Properties
- Melting Points: Analogs like 3-Amino-4-(3′,4′-ethylenedioxylbenzyloxyimino)piperidine dihydrochloride () have reported melting points (190–192°C), suggesting thermal stability. The target compound’s melting point is unreported but could be inferred to fall within a similar range.
- NMR Profiles : Substituents influence proton environments. For example, the ethylenedioxy group in ’s compound results in distinct aromatic proton shifts (δ 6.87 ppm) . The target compound’s 3,5-dimethoxy groups would likely produce a symmetrical NMR splitting pattern.
Q & A
Q. What are the key synthetic routes for 3-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride, and how can intermediates be validated?
Methodology :
- Step 1 : Synthesize the piperidine core via hydrogenation of pyridine derivatives (e.g., 3,5-dimethylpyridine) using Pd/C under H₂ gas .
- Step 2 : Introduce the 3,5-dimethoxybenzyloxy group via nucleophilic substitution or Mitsunobu reactions. Validate intermediates using HPLC (e.g., 98.7% purity threshold as per EP standards) and ¹H NMR (detection of impurities like acetone at 0.2% levels) .
- Step 3 : Hydrochloride salt formation using HCl gas or aqueous HCl. Confirm stoichiometry via elemental analysis or ion chromatography .
Q. How should researchers characterize the compound’s purity and structural integrity?
Methodology :
- HPLC : Use a C18 column with UV detection at 206 nm, comparing retention times against reference standards. Note limitations in assuming uniform response factors for impurities .
- LC/MS : Confirm molecular weight via [M+H]+ peaks (e.g., 312.4 amu observed in similar piperidine derivatives) .
- Thermal Analysis : Determine melting point consistency (e.g., 175–177°C for structurally related compounds) to assess crystallinity and stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield while minimizing byproducts?
Methodology :
- Factorial Design : Employ 2ⁿ factorial experiments to test variables (e.g., temperature, catalyst loading, solvent polarity). For example, optimize Pd/C catalyst ratios in hydrogenation steps to reduce over-reduction byproducts .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify intermediates, enabling real-time adjustments .
- Green Chemistry Metrics : Calculate atom economy and E-factor for each synthetic step. Replace halogenated solvents with ethanol/water mixtures to reduce environmental impact .
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodology :
- Target Validation : Confirm binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to rule out assay-specific artifacts (e.g., false positives from aggregators) .
- Metabolic Stability Testing : Compare half-life (t½) in hepatic microsomes across species to identify species-dependent metabolism differences .
- Structural Dynamics : Use molecular dynamics (MD) simulations to probe conformational changes in the piperidine ring under physiological pH, which may alter receptor interactions .
Q. What strategies ensure reproducibility in scaled-up synthesis?
Methodology :
- Process Analytical Technology (PAT) : Implement inline NMR or HPLC to monitor critical quality attributes (CQAs) during scale-up. For example, track residual solvents (e.g., methanol) to meet ICH Q3C limits .
- Design of Experiments (DoE) : Use response surface methodology (RSM) to map parameter interactions (e.g., mixing speed, temperature gradients) in large reactors .
- Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to identify degradation pathways (e.g., hydrolysis of the benzyloxy group) .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility profiles?
Methodology :
- Solvent Screening : Use a standardized shake-flask method with HPLC quantification. Test solvents like DMSO, ethanol, and simulated gastric fluid (SGF) at 25°C and 37°C .
- Polymorph Screening : Characterize crystalline forms via XRPD. Differences in hydrate/anhydrous forms (e.g., monohydrate vs. HCl salt) can explain solubility variations .
Q. Why do toxicity studies show conflicting results in cell lines?
Methodology :
- Cytotoxicity Assay Harmonization : Standardize protocols (e.g., MTT vs. resazurin assays) and cell passage numbers. Test against multiple lines (e.g., HEK293, HepG2) to rule out cell-specific effects .
- Reactive Oxygen Species (ROS) Profiling : Use fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress, which may vary with incubation time or serum content in media .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
